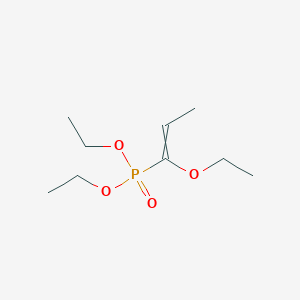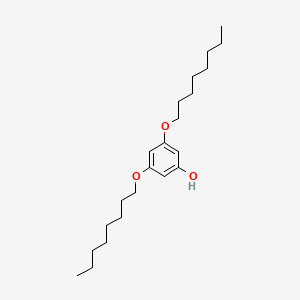
3,5-Bis(octyloxy)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Bis(octyloxy)phenol: is an organic compound characterized by the presence of two octyloxy groups attached to a phenol ring at the 3 and 5 positions. This compound is part of the larger class of phenolic compounds, which are known for their diverse chemical properties and applications in various fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Bis(octyloxy)phenol typically involves the alkylation of phenol. The process begins with the reaction of phenol with octyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to ensure complete substitution at the 3 and 5 positions of the phenol ring.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and yields higher purity products. The use of catalysts such as phase transfer catalysts can further enhance the efficiency of the reaction.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: 3,5-Bis(octyloxy)phenol can undergo oxidation reactions to form quinones. Common oxidizing agents include chromic acid and potassium permanganate.
Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride, leading to the formation of hydroquinones.
Substitution: Electrophilic aromatic substitution reactions are common for phenolic compounds. For instance, nitration using nitric acid can introduce nitro groups into the aromatic ring.
Common Reagents and Conditions:
Oxidation: Chromic acid, potassium permanganate, and hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nitric acid, sulfuric acid, bromine.
Major Products Formed:
Oxidation: Quinones.
Reduction: Hydroquinones.
Substitution: Nitro derivatives, brominated phenols.
Applications De Recherche Scientifique
Chemistry: 3,5-Bis(octyloxy)phenol is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block in organic synthesis.
Biology: In biological research, this compound is studied for its potential antioxidant properties. Phenolic compounds are known to scavenge free radicals, and this compound is no exception.
Medicine: Research is ongoing to explore the potential therapeutic applications of this compound. Its antioxidant properties may have implications in the treatment of diseases related to oxidative stress.
Industry: In the industrial sector, this compound is used as a stabilizer in polymers and plastics. Its ability to inhibit oxidation makes it a valuable additive in materials that are prone to degradation.
Mécanisme D'action
The mechanism of action of 3,5-Bis(octyloxy)phenol primarily involves its antioxidant properties. The compound can donate hydrogen atoms to free radicals, thereby neutralizing them and preventing oxidative damage. This activity is facilitated by the presence of the hydroxyl group on the phenol ring, which is capable of stabilizing free radicals through resonance.
Comparaison Avec Des Composés Similaires
Phenol: The simplest phenolic compound, known for its antiseptic properties.
2,4-Di-tert-butylphenol: Another phenolic compound with antioxidant properties, commonly used as a stabilizer in fuels and lubricants.
4-Octylphenol: Similar to 3,5-Bis(octyloxy)phenol but with a single octyl group, used in the production of surfactants and resins.
Uniqueness: this compound stands out due to the presence of two octyloxy groups, which enhance its lipophilicity and make it more effective as a stabilizer in hydrophobic environments. This structural feature also contributes to its higher antioxidant capacity compared to simpler phenolic compounds.
Propriétés
Numéro CAS |
102944-30-9 |
|---|---|
Formule moléculaire |
C22H38O3 |
Poids moléculaire |
350.5 g/mol |
Nom IUPAC |
3,5-dioctoxyphenol |
InChI |
InChI=1S/C22H38O3/c1-3-5-7-9-11-13-15-24-21-17-20(23)18-22(19-21)25-16-14-12-10-8-6-4-2/h17-19,23H,3-16H2,1-2H3 |
Clé InChI |
YAEAOQJWZWCQPS-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCOC1=CC(=CC(=C1)O)OCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


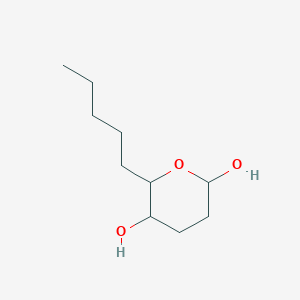
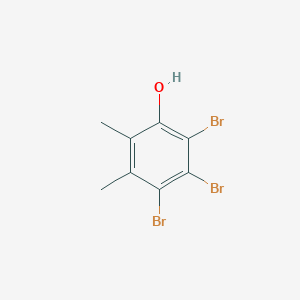
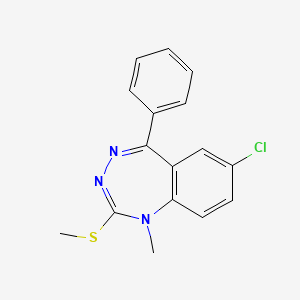
![1-amino-3-[(E)-[4-(diethylamino)phenyl]methylideneamino]urea](/img/structure/B14344452.png)
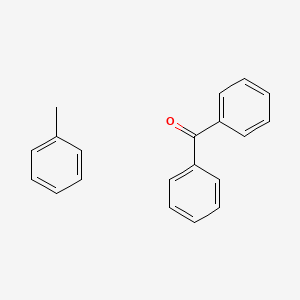
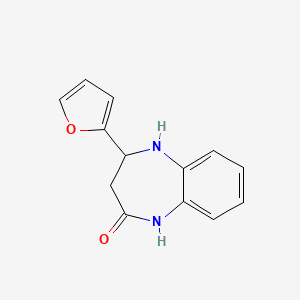
![2-Thiabicyclo[3.1.0]hex-3-ene-6-carbohydrazide](/img/structure/B14344485.png)
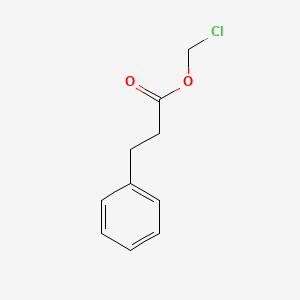
![2-hydroxy-N-[(4-methoxyphenyl)methyl]-5-methylbenzamide](/img/structure/B14344492.png)
![1-(4-Bromophenyl)-2-methyl-[1,3]thiazolo[3,2-a]quinazolin-5-one](/img/structure/B14344493.png)
![4,5-Dimethyl-5-[(piperidin-1-yl)methyl]furan-2(5H)-one](/img/structure/B14344497.png)

![2-(Cyclopentyloxy)-1,7,7-trimethylbicyclo[2.2.1]heptane](/img/structure/B14344514.png)
